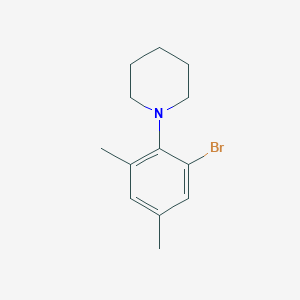
1-(2-Bromo-4,6-dimethylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4,6-dimethylphenyl)piperidine is an organic compound with the molecular formula C13H18BrN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine atom and two methyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4,6-dimethylphenyl)piperidine typically involves the bromination of 4,6-dimethylphenylpiperidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactions or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-4,6-dimethylphenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(2-azido-4,6-dimethylphenyl)piperidine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 1-(2-phenyl-4,6-dimethylphenyl)piperidine.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4,6-dimethylphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4,6-dimethylphenyl)piperidine depends on its specific application. In general, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, through binding or inhibition. The presence of the bromine atom and methyl groups can influence its binding affinity and selectivity for these targets, thereby modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloro-4,6-dimethylphenyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4-methylphenyl)piperidine: Lacks one of the methyl groups on the phenyl ring.
1-(2-Bromo-4,6-dimethylphenyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
1-(2-Bromo-4,6-dimethylphenyl)piperidine is unique due to the specific combination of the bromine atom and two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H18BrN |
|---|---|
Peso molecular |
268.19 g/mol |
Nombre IUPAC |
1-(2-bromo-4,6-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H18BrN/c1-10-8-11(2)13(12(14)9-10)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
Clave InChI |
BEUZDBXGLFCTRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)N2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


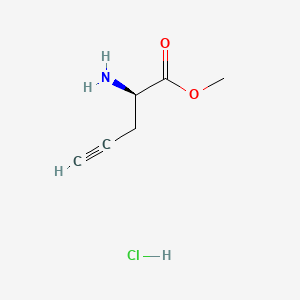

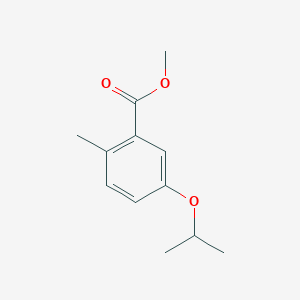
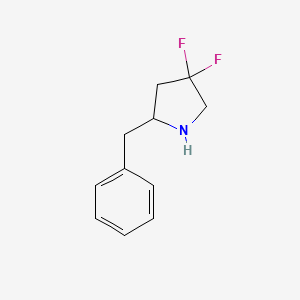
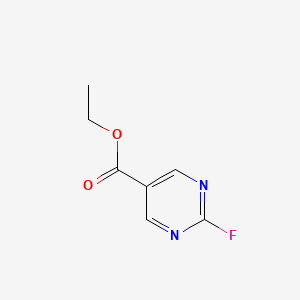
![N-[(4-tert-butylphenyl)carbonyl]leucine](/img/structure/B14029909.png)
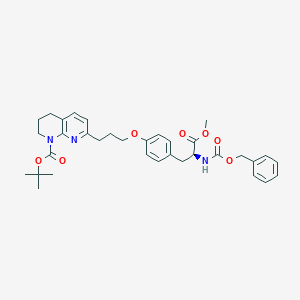
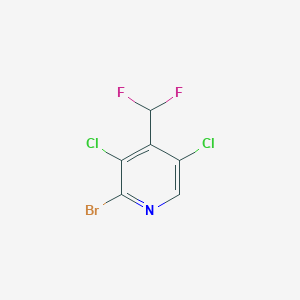
![N-(4-methoxyphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14029923.png)
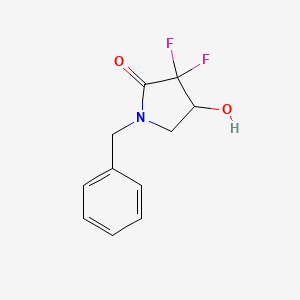
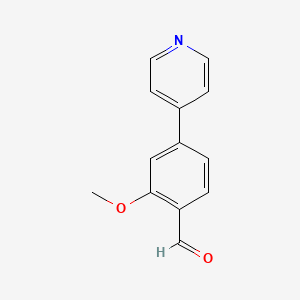
![2-Oxabicyclo[3.2.0]heptan-6-OL](/img/structure/B14029945.png)


